molecular formula C18H16N2O3 B5543881 Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate CAS No. 296876-23-8

Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate

Cat. No.: B5543881
CAS No.: 296876-23-8
M. Wt: 308.3 g/mol
InChI Key: YRMMNFZTLRYVJP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the phthalazinone core and the ethyl acetate moiety contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate typically involves the condensation of a phthalic anhydride derivative with an appropriate hydrazine derivative, followed by esterification. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Moderate to high temperatures (50-100°C) to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced forms such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the ester moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Ethyl Acetate Derivatives: Compounds with similar ester moieties but different core structures.

Uniqueness

Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is unique due to the combination of the phthalazinone core and the ethyl acetate moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-16(21)12-20-18(22)15-11-7-6-10-14(15)17(19-20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMMNFZTLRYVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351318
Record name ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296876-23-8
Record name ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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